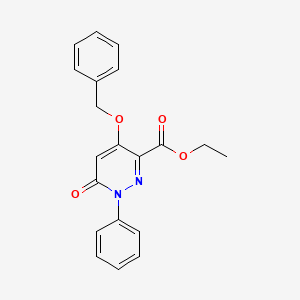

Ethyl 4-(benzyloxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(benzyloxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a benzyloxy group at position 4, a phenyl group at position 1, and an ester moiety at position 2. The benzyloxy substituent likely enhances lipophilicity and influences electronic properties, impacting reactivity and biological interactions.

Properties

IUPAC Name |

ethyl 6-oxo-1-phenyl-4-phenylmethoxypyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-2-25-20(24)19-17(26-14-15-9-5-3-6-10-15)13-18(23)22(21-19)16-11-7-4-8-12-16/h3-13H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCNBCJDSLLJCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzyloxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable diketone or ketoester.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzyloxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The carbonyl group in the pyridazine ring can be reduced to form a hydroxyl group.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Hydroxylated pyridazine derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Ethyl 4-(benzyloxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(benzyloxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the pyridazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound is structurally analogous to several pyridazine derivatives reported in the literature. Key comparisons include:

Table 1: Substituent Comparison of Selected Pyridazine Derivatives

*Estimated based on molecular formula C₂₀H₁₈N₂O₄.

Key Observations :

- Benzyloxy vs. Sulfanyl Groups : The benzyloxy group in the target compound is an oxygen-based electron-donating substituent, whereas sulfanyl groups (e.g., cyclohexylsulfanyl ) introduce sulfur atoms, which are more polarizable and may enhance intermolecular interactions.

Physicochemical Properties

Table 2: Thermal and Solubility Properties

Analysis :

- The target compound’s benzyloxy group likely results in moderate lipophilicity, balancing solubility in organic solvents and aqueous media.

- Derivatives with hydroxyl groups (e.g., ) exhibit higher polarity and melting points (220–223°C), while electron-withdrawing groups like trifluoromethyl may reduce melting points due to decreased crystallinity.

Biological Activity

Ethyl 4-(benzyloxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, drawing on various research findings and case studies.

Chemical Structure and Properties

The compound features a pyridazine ring system with substituents that influence its biological activity. The oxopyridazine core is known for its ability to interact with various biological targets, making it a candidate for drug development.

Antiviral Activity

Recent studies have highlighted the antiviral potential of similar pyridazine derivatives. For instance, compounds exhibiting structural similarities have shown promising activity against HIV-1 integrase inhibitors, with IC50 values in the low micromolar range (0.19–3.7 µM) . The incorporation of a benzyl group in the structure has been linked to enhanced antiviral efficacy.

Antimicrobial Properties

Research indicates that derivatives of the pyridazine class possess significant antibacterial and antifungal activities. A study reported that certain pyridazine derivatives demonstrated effective inhibition against various microbial strains, showcasing their potential as broad-spectrum antimicrobial agents .

Anticancer Effects

Pyridazine compounds have also been investigated for their anticancer properties. Specific derivatives have shown cytotoxic effects on cancer cell lines, indicating their potential role in cancer therapy . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory and Analgesic Activities

The anti-inflammatory effects of similar compounds have been documented, with some showing effectiveness in reducing inflammation in animal models. Such properties suggest potential applications in treating inflammatory diseases .

Synthesis of this compound

The synthesis typically involves several steps, including the formation of the pyridazine ring followed by functionalization with benzyl and ethoxy groups. This multi-step process can be optimized using various reagents and conditions to improve yield and purity.

Example Synthetic Route:

- Formation of Pyridazine Ring : Reacting appropriate hydrazine derivatives with carbonyl compounds.

- Substitution Reactions : Introducing benzyl and ethoxy groups through nucleophilic substitution.

- Purification : Crystallization or chromatography to isolate the desired compound.

Case Studies

Several studies have provided insights into the biological activity of related compounds:

- Anti-HIV Activity : A study demonstrated that structurally related compounds had significant inhibitory effects on HIV-1 integrase, suggesting that modifications to the benzyloxy group could enhance efficacy .

- Cytotoxicity Against Cancer Cells : Research indicated that certain derivatives exhibited IC50 values indicating potent cytotoxicity against specific cancer cell lines, supporting further investigation into their use as anticancer agents .

Q & A

Q. What are the common synthetic routes for Ethyl 4-(benzyloxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyridazine ring via cyclization of hydrazine derivatives with diketones or ketoesters under reflux conditions .

- Step 2 : Introduction of the benzyloxy group via nucleophilic substitution or Mitsunobu reactions, using reagents like benzyl bromide and a base (e.g., K₂CO₃) .

- Step 3 : Esterification or functional group interconversion to install the ethyl ester moiety, often employing ethanol with acid catalysts . Key reagents include carbodiimides for coupling reactions and palladium catalysts for cross-coupling steps . Purity is ensured through column chromatography and recrystallization .

Q. How is the structural characterization of this compound performed?

Structural confirmation relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR to identify proton environments and carbon frameworks, particularly the pyridazine ring (δ 6.5–8.5 ppm for aromatic protons) and ester groups (δ 1.2–4.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., m/z ~393.4 for C₂₁H₁₉N₂O₅) .

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester) .

Q. What are the primary chemical reactivities of this compound?

Reactivity is dominated by:

- Ester Hydrolysis : Under acidic/basic conditions to yield carboxylic acids .

- Nucleophilic Substitution : At the benzyloxy group (e.g., replacement with amines or thiols) .

- Oxidation/Reduction : Ketone reduction to alcohols (NaBH₄) or oxidation to carboxylic derivatives (KMnO₄) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Strategies include:

- Catalyst Screening : Testing palladium complexes (e.g., Pd(PPh₃)₄) for coupling steps to improve efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for substitutions .

- Design of Experiments (DoE) : Statistical modeling to balance temperature, stoichiometry, and reaction time . Table 1 summarizes yield improvements from solvent variations:

| Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| DMF | 80 | 78 | |

| THF | 60 | 65 | |

| Toluene | 110 | 52 |

Q. How do structural modifications (e.g., substituents) influence biological activity?

Substituent effects are critical:

- Electron-Withdrawing Groups (Cl, F) : Enhance binding to enzymes (e.g., kinase inhibition) by increasing electrophilicity .

- Benzyloxy vs. Tosyloxy : Benzyloxy derivatives show higher antimicrobial activity due to improved membrane permeability .

- Phenyl Ring Substitutions : Fluorine at the para position increases metabolic stability in pharmacokinetic studies . Structure-Activity Relationship (SAR) studies using analogues are recommended to isolate key pharmacophores .

Q. How to address contradictions in reported biological data (e.g., cytotoxic vs. non-toxic)?

Discrepancies may arise from:

- Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times .

- Purity Gradients : Impurities >5% can skew IC₅₀ values; validate via HPLC (>98% purity) .

- Solubility Artifacts : Use DMSO controls to rule out solvent-induced toxicity . Reproducibility requires standardized protocols across labs, as highlighted in recent inter-laboratory studies .

Q. What computational methods predict interaction with biological targets?

Advanced approaches include:

- Molecular Docking (AutoDock Vina) : Simulate binding to ATP pockets in kinases (e.g., EGFR) .

- Molecular Dynamics (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR Models : Correlate substituent lipophilicity (logP) with antibacterial potency .

Methodological Guidelines

- Contradiction Analysis : Cross-reference NMR data from multiple sources to confirm peak assignments .

- Biological Assays : Include positive/negative controls and dose-response curves to validate activity .

- Synthetic Optimization : Use response surface methodology (RSM) for multi-variable parameter tuning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.